2-Cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron is a complex organophosphorus compound that includes a phosphane ligand coordinated to an iron center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron typically involves the reaction of cyclopentylpropan-2-yl(diphenyl)phosphane with an iron precursor in the presence of ethanol. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete coordination of the phosphane ligand to the iron center .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron can undergo various chemical reactions, including:
Oxidation: The phosphane ligand can be oxidized to form phosphine oxides.
Substitution: The iron center can participate in substitution reactions, where ligands are exchanged with other coordinating species.
Reduction: The compound can act as a reducing agent in certain organic transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Ligand exchange reactions may involve the use of other phosphane ligands or nitrogen-based ligands.
Reduction: Reducing conditions may involve the use of hydride donors such as sodium borohydride.
Major Products
Oxidation: Formation of phosphine oxides.
Substitution: Formation of new iron-ligand complexes.
Reduction: Reduced organic substrates.
Scientific Research Applications
2-Cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or magnetic properties.
Medicinal Chemistry:
Environmental Chemistry: The compound can be used in the degradation of environmental pollutants through catalytic processes.
Mechanism of Action
The mechanism of action of 2-Cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron involves the coordination of the phosphane ligand to the iron center, which facilitates various catalytic processes. The iron center can undergo redox changes, allowing it to participate in electron transfer reactions. The phosphane ligand stabilizes the iron center and enhances its reactivity towards substrates .
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(di-tert-butylphosphino)ferrocene palladium dichloride: Another organophosphorus compound with catalytic applications.
Diphenyl(2-thienyl)phosphine: A phosphine ligand with similar coordination properties.
Uniqueness
2-Cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron is unique due to its specific ligand structure and the presence of ethanol, which can influence its reactivity and stability. The cyclopentyl group provides steric hindrance, which can affect the compound’s catalytic properties and selectivity in reactions .
Properties
Molecular Formula |
C42H56FeOP2 |
---|---|
Molecular Weight |
694.7 g/mol |
IUPAC Name |
2-cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron |
InChI |
InChI=1S/2C20H25P.C2H6O.Fe/c2*1-20(2,17-11-9-10-12-17)21(18-13-5-3-6-14-18)19-15-7-4-8-16-19;1-2-3;/h2*3-8,13-17H,9-12H2,1-2H3;3H,2H2,1H3; |
InChI Key |
YGYRLXXWUXSCDI-UHFFFAOYSA-N |
Canonical SMILES |
CCO.CC(C)(C1CCCC1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C1CCCC1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.